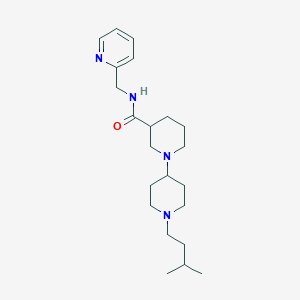
1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as JNJ-42165279, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the kappa opioid receptor (KOR) and has been shown to have promising effects in preclinical studies.
Mécanisme D'action
1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide is a selective antagonist of the KOR, which is a member of the opioid receptor family. KORs are widely distributed in the central nervous system and are involved in the regulation of pain, mood, and addiction. The activation of KORs has been shown to produce dysphoria and aversion, which limits their therapeutic potential. 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide, as a KOR antagonist, blocks the activation of KORs and has been shown to produce analgesic, anti-depressant, and anti-anxiety effects.
Biochemical and Physiological Effects:
1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to produce a range of biochemical and physiological effects in preclinical models. It has been shown to reduce pain sensitivity in animal models of pain, which is likely due to its antagonism of KORs. Additionally, 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to produce anti-depressant and anti-anxiety effects in animal models of depression and anxiety. Furthermore, 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential use in the treatment of drug addiction, as KOR antagonists have been shown to reduce drug-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide is its selectivity for the KOR, which reduces the likelihood of off-target effects. Additionally, 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide is its relatively low potency, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of research is the development of more potent analogs of 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide, which may have improved therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide in humans. Furthermore, 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide may have potential use in the treatment of a range of psychiatric and neurological disorders, including depression, anxiety, and addiction. Further research is needed to determine the full extent of 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide's therapeutic potential.
Méthodes De Synthèse
The synthesis of 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide involves several steps, including the reaction of 1,4-bis(3-aminopropyl)piperazine with 2-pyridinemethanol, followed by the reaction with 3-methylbutyryl chloride. The resulting product is then treated with 1,4-dibromobutane to obtain 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide. The purity of the compound can be further improved by column chromatography.
Applications De Recherche Scientifique
1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. Additionally, 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have anti-depressant and anti-anxiety effects in animal models of depression and anxiety. Furthermore, 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential use in the treatment of drug addiction, as KOR antagonists have been shown to reduce drug-seeking behavior.
Propriétés
IUPAC Name |
1-[1-(3-methylbutyl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O/c1-18(2)8-13-25-14-9-21(10-15-25)26-12-5-6-19(17-26)22(27)24-16-20-7-3-4-11-23-20/h3-4,7,11,18-19,21H,5-6,8-10,12-17H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWRPSRPPIWDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-dichlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6008269.png)
![2-{[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B6008271.png)
![N-(2-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)-N-phenylbenzenesulfonamide](/img/structure/B6008283.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-(1-piperidinyl)ethanamine](/img/structure/B6008287.png)
![2-[(4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone](/img/structure/B6008289.png)
![N-(3-bromophenyl)-2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6008300.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6008305.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6008322.png)
![N-{[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6008340.png)
![1-(4-fluorophenyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B6008343.png)
![(2-methoxyphenyl)(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)methanone](/img/structure/B6008352.png)
![8-{[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]thio}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6008365.png)